
Lithium-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium-7 is a stable isotope of the chemical element lithium. It has three protons and four neutrons in its atomic nucleus, resulting in a mass number of seven . This compound is the most abundant isotope of lithium, constituting approximately 92.5% of all lithium found on Earth . It is known for its lightweight and low-density properties, making it essential in various applications, including nuclear research, battery technology, metal alloys, and medical treatments .
准备方法
Synthetic Routes and Reaction Conditions: Lithium-7 can be isolated from natural lithium sources through various methods. One common method involves the electrolysis of lithium chloride. In this process, lithium chloride is dissolved in a mixture of potassium chloride and heated to a temperature of 400–420°C. Electrolysis is then performed using graphite anodes and steel cathodes, resulting in the deposition of lithium metal .
Industrial Production Methods: Industrial production of this compound often involves the extraction of lithium from brine deposits. The brine is first concentrated through evaporation, and lithium is then precipitated as lithium carbonate. This lithium carbonate is further processed to produce lithium hydroxide, which can be converted to lithium chloride for electrolysis .
化学反应分析
Types of Reactions: Lithium-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, lithium reacts with oxygen to form lithium oxide (Li2O), a process that involves the oxidation of lithium. In reduction reactions, lithium can reduce other compounds, such as the reduction of copper(II) oxide to copper metal .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, water, and halogens. For instance, lithium reacts vigorously with water to form lithium hydroxide and hydrogen gas. In reactions with halogens, lithium forms lithium halides, such as lithium chloride (LiCl) and lithium bromide (LiBr) .
Major Products Formed: The major products formed from reactions involving this compound include lithium oxide, lithium hydroxide, and lithium halides. These compounds have various industrial and scientific applications, such as in the production of ceramics, glass, and batteries .
科学研究应用
Lithium-7 has numerous scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy due to its favorable nuclear properties. It is also used in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biology and medicine, this compound is used in the treatment of bipolar disorder and other psychiatric conditions. Lithium salts, such as lithium carbonate, are mood stabilizers that help manage symptoms of mania and depression .
Industry: In industry, this compound is a critical component in the production of lithium-ion batteries, which are widely used in portable electronic devices and electric vehicles. It is also used in the manufacture of metal alloys and ceramics .
Nuclear Research: this compound plays a vital role in nuclear research, particularly in nuclear fusion reactions. It is used as a coolant in nuclear reactors and as a target material in fusion experiments .
作用机制
The mechanism of action of lithium-7 varies depending on its application:
Neurotransmitter Regulation: In the treatment of bipolar disorder, this compound affects neurotransmitter regulation by modulating the activity of neurotransmitters such as dopamine and glutamate. It decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain .
Enzyme Inhibition: this compound inhibits enzymes such as glycogen synthase kinase 3 (GSK3) and inositol phosphatases, which play roles in various cellular processes. This inhibition contributes to its mood-stabilizing effects .
Electrochemical Reactions: In lithium-ion batteries, this compound undergoes electrochemical reactions, where lithium ions move between the anode and cathode during charging and discharging cycles. This movement of ions is essential for the battery’s energy storage and release .
相似化合物的比较
属性
IUPAC Name |
lithium-7 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li/i1+0 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXSMMKQMYFTQS-IGMARMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[7Li] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7.01600343 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13982-05-3 |
Source


|
| Record name | 13982-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B1249462.png)


![methyl (2S)-2-[[(2S,3Z,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1249466.png)
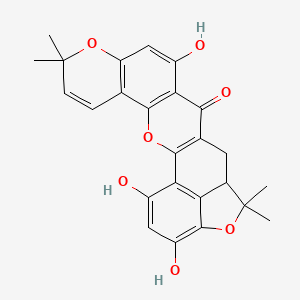
![(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione](/img/structure/B1249469.png)
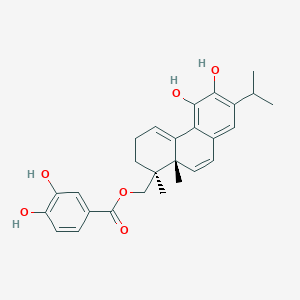
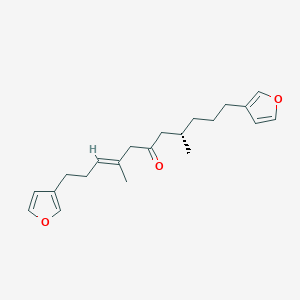

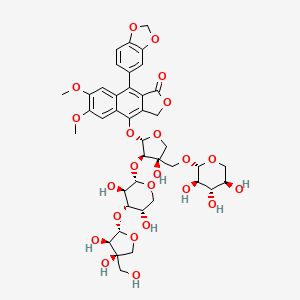
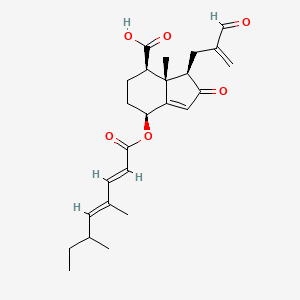

![[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4R,5R,6S)-4-hydroxy-2-methyl-5-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate](/img/structure/B1249482.png)
![(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B1249483.png)
